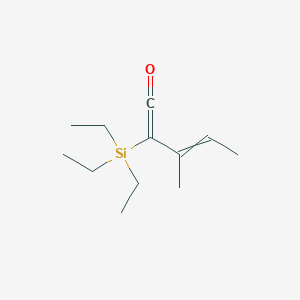
Benzonitrile, 2-(1-pyrenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-(1-pyrenyl)- is an aromatic organic compound with the molecular formula C23H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with a pyrene moiety at the 2-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-(1-pyrenyl)- typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the photochemical conversion of non-luminous precursors to highly fluorescent compounds. For instance, 2-(1-pyrenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dione can be converted to 2-(1-pyrenyl)anthracene in benzonitrile solution .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 2-(1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrene moiety.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated pyrene derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-(1-pyrenyl)- has several applications in scientific research:
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 2-(1-pyrenyl)- involves its interaction with molecular targets through its aromatic and nitrile groups. The compound can form coordination complexes with transition metals, which are useful in various catalytic processes . Additionally, its fluorescence properties are exploited in photophysical studies and applications .
Comparación Con Compuestos Similares
Benzonitrile (C6H5CN): A simpler aromatic nitrile without the pyrene moiety.
2-Naphthylbenzonitrile: Another aromatic nitrile with a naphthalene ring instead of pyrene.
Uniqueness: Benzonitrile, 2-(1-pyrenyl)- is unique due to its high fluorescence quantum yield and the presence of the pyrene moiety, which enhances its photophysical properties compared to simpler benzonitriles .
Propiedades
Número CAS |
400822-61-9 |
|---|---|
Fórmula molecular |
C23H13N |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-pyren-1-ylbenzonitrile |
InChI |
InChI=1S/C23H13N/c24-14-18-4-1-2-7-19(18)20-12-10-17-9-8-15-5-3-6-16-11-13-21(20)23(17)22(15)16/h1-13H |
Clave InChI |
GCIJAOKZUWQXJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


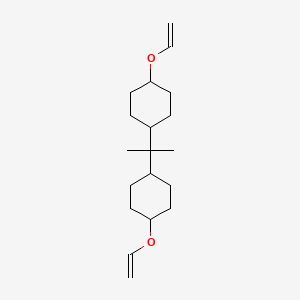
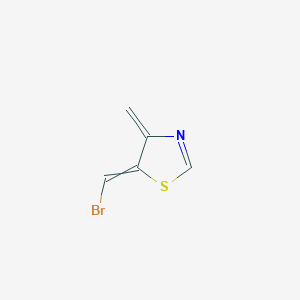
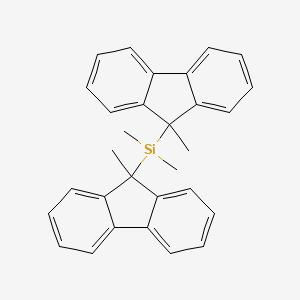
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)

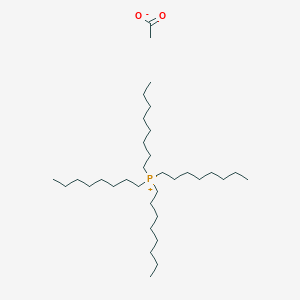
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
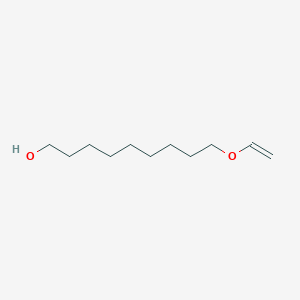
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)

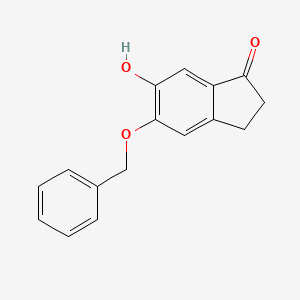
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
